molecular formula C18H18N2O4 B7542709 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide

4-(2-Phenoxybenzoyl)morpholine-2-carboxamide

Cat. No. B7542709
M. Wt: 326.3 g/mol
InChI Key: IMBKKGCISYITCK-UHFFFAOYSA-N
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Description

4-(2-Phenoxybenzoyl)morpholine-2-carboxamide, also known as PHBMC, is a synthetic compound that has shown potential in various scientific research applications. This compound belongs to the class of morpholine carboxamides and has a molecular formula of C19H18N2O3.

Mechanism of Action

The exact mechanism of action of 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide is not fully understood. However, it has been suggested that 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide may exert its effects through the inhibition of certain enzymes and proteins involved in cancer cell growth and inflammation. Additionally, 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide has been shown to activate certain signaling pathways that may be involved in its neuroprotective effects.
Biochemical and Physiological Effects:
4-(2-Phenoxybenzoyl)morpholine-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal models, 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neurotoxicity. Additionally, 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide has been found to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide in lab experiments is its ability to inhibit cancer cell growth and reduce inflammation. Additionally, 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide has been shown to have neuroprotective effects, which may be useful in studying neurodegenerative diseases. However, one limitation of using 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide in lab experiments is its low solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide. One area of research could be to further investigate its potential as an anticancer agent and to determine its effectiveness against different types of cancer. Additionally, more research could be done on the neuroprotective effects of 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide and its potential for treating neurodegenerative diseases. Furthermore, research could be conducted to improve the solubility of 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide in water and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide involves the reaction of 2-Phenoxybenzoic acid with thionyl chloride to form 2-Phenoxybenzoyl chloride. This intermediate is then reacted with morpholine and triethylamine to obtain 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide. The yield of this reaction is approximately 60-70% and the purity of the final product can be improved through recrystallization.

Scientific Research Applications

4-(2-Phenoxybenzoyl)morpholine-2-carboxamide has been found to have potential in various scientific research applications. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide has also been investigated for its potential as an anti-inflammatory agent and has shown to reduce inflammation in animal models. Additionally, 4-(2-Phenoxybenzoyl)morpholine-2-carboxamide has been studied for its potential as a neuroprotective agent and has shown to protect against neurotoxicity in animal models.

properties

IUPAC Name

4-(2-phenoxybenzoyl)morpholine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c19-17(21)16-12-20(10-11-23-16)18(22)14-8-4-5-9-15(14)24-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H2,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBKKGCISYITCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC=CC=C2OC3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Phenoxybenzoyl)morpholine-2-carboxamide

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